3,4-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
Description
This sulfonamide derivative features a 3,4-dimethoxybenzenesulfonamide core linked via an ethyloxy spacer to a 6-phenylpyridazine moiety.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-26-18-10-8-16(14-19(18)27-2)29(24,25)21-12-13-28-20-11-9-17(22-23-20)15-6-4-3-5-7-15/h3-11,14,21H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMGQMQSLPVJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Ether Formation: The pyridazine derivative is then reacted with an appropriate phenol derivative to form the ether linkage.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to introduce the sulfonamide group.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, possibly using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3,4-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The methoxy groups can be substituted under appropriate conditions, such as using halogenating agents to replace the methoxy groups with halogens.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., thionyl chloride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly due to the presence of the sulfonamide group, which is known for its antibacterial and diuretic properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors, similar to other sulfonamide-containing drugs. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Selected Sulfonamide Derivatives
*Inferred properties; †Estimated based on structural similarity; ‡Predicted based on substituent contributions.
- Polarity and Solubility: The target compound’s dimethoxy groups increase polarity compared to methyl-substituted analogs (), likely reducing logP (estimated ~2.5 vs. ~3.5–4.0 for methyl derivatives) and enhancing aqueous solubility. This contrasts with the indole-containing analog (), where a nonpolar indole moiety raises logP to 3.08 despite dimethoxy substituents .
- Thermal Stability: Melting points for analogs in range from 169°C to 228°C, influenced by crystallinity and hydrogen bonding.
Structural Diversity in Sulfonamide Libraries
- Heterocyclic Variants: –7 highlight sulfonamides fused with quinazoline, chromenone, or benzodioxin rings.
- Substituent Optimization : Methyl groups () enhance lipophilicity for CNS penetration, whereas methoxy groups (target compound) may improve solubility for peripheral targets. Halogenated analogs () prioritize steric and electronic effects for potency .
Biological Activity
3,4-Dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide is a complex organic compound that integrates a sulfonamide group and a pyridazine moiety. These structural features suggest potential applications in medicinal chemistry, particularly due to the biological activities associated with sulfonamides, which are known for their antibacterial and diuretic properties.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure, which includes methoxy groups and a sulfonamide linkage. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C20H21N3O5S |
| Molar Mass | 397.46 g/mol |
| IUPAC Name | 3,4-dimethoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
| CAS Number | 920192-57-0 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring : Achieved by reacting hydrazine with a suitable dicarbonyl compound.
- Ether Formation : The pyridazine derivative is reacted with an appropriate phenol derivative to create an ether linkage.
- Sulfonamide Formation : The final step involves reacting the intermediate with a sulfonyl chloride to introduce the sulfonamide group.
This multi-step synthesis requires careful optimization to enhance yield and purity.
The biological activity of 3,4-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide is primarily attributed to its ability to interact with various biological targets, such as enzymes or receptors. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis.
Case Studies and Research Findings
Recent studies have explored the biological implications of compounds similar to 3,4-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide. For instance:
- Antibacterial Activity : Research has shown that sulfonamide derivatives exhibit significant antibacterial properties against various strains of bacteria. A study indicated that modifications in the structure can enhance efficacy against resistant bacterial strains .
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The mechanism often involves induction of apoptosis through various signaling pathways .
- Genotoxicity Assessment : A framework for assessing genomic damage from chemical exposure highlighted the importance of understanding the mechanisms by which compounds like this sulfonamide affect cellular integrity .
Comparative Biological Activity Table
The following table summarizes the biological activities reported for related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
